
(S)-TNG260: Reshaping the Tumor
Microenvironment in STK11-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (S)-TNG260

Cat. No.: B10861499 Get Quote

An In-depth Technical Guide for Researchers and
Drug Development Professionals
Cambridge, MA – December 8, 2025 – This technical guide provides a comprehensive

overview of the novel CoREST™ inhibitor, (S)-TNG260, and its significant impact on the tumor

microenvironment (TME) of STK11-mutant cancers. Developed by Tango Therapeutics, (S)-
TNG260 is a first-in-class, potent, and selective small molecule designed to reverse immune

evasion and sensitize these notoriously treatment-resistant tumors to anti-PD-1

immunotherapy.

Loss-of-function mutations in the STK11 tumor suppressor gene are prevalent in various solid

tumors, including approximately 15% of non-small cell lung cancers (NSCLC), and are strongly

associated with resistance to immune checkpoint inhibitors.[1][2] (S)-TNG260 targets the Co-

repressor of Repressor Element-1 Silencing Transcription (CoREST) complex, a key regulator

of gene expression, to fundamentally reprogram the TME from an immune-deserted to an

immune-inflamed state.

Mechanism of Action: Reversing Immune Evasion
(S)-TNG260 selectively inhibits the histone deacetylase 1 (HDAC1) subunit within the CoREST

complex.[1][2] This targeted inhibition leads to an increase in histone acetylation, a key

epigenetic modification that promotes gene transcription. The result is a broad upregulation of

immunomodulatory genes within the cancer cells, including those involved in antigen
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presentation and the production of T-cell-recruiting chemokines such as CXCL9 and CXCL10.

[3][4] This transcriptional reprogramming effectively transforms the "cold" or non-immunogenic

TME of STK11-mutant tumors into a "hot" or T-cell-inflamed environment, thereby rendering

them susceptible to anti-PD-1 therapy.[3][5]
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Preclinical Data Summary
In preclinical studies, (S)-TNG260 has demonstrated remarkable efficacy in sensitizing STK11-

mutant tumors to anti-PD-1 therapy, leading to durable tumor regressions.

Parameter Finding Source

Tumor Growth Inhibition

Combination of TNG260 and

anti-PD-1 induced complete or

near-complete tumor

regressions in STK11-deficient

syngeneic and autochthonous

mouse models.

[1]

Tumor Regression Rate

In an STK11-deficient

syngeneic model, the

combination of TNG260 and

anti-PD-1 induced tumor

regressions in 75% of animals.

[3]

Immune Cell Infiltration

TNG260 treatment, in

combination with anti-PD-1, led

to a depletion of regulatory T

cells (Tregs) within the TME.

[1]

Gene Expression

Treatment with TNG260

resulted in the upregulation of

genes involved in antigen

presentation and interferon-

gamma pathway signaling in

STK11-mutant cancer cells.

[3]

Cytokine Production

TNG260 treatment led to

increased T-cell activity in co-

culture with peripheral blood

mononuclear cells (PBMCs),

as indicated by cytokine

profiling.

[3]
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Clinical Development: The NCT05887492 Trial
(S)-TNG260 is currently being evaluated in a Phase 1/2 clinical trial (NCT05887492) in

combination with pembrolizumab for patients with STK11-mutated advanced solid tumors.[6][7]

Early data from this trial have provided promising proof-of-mechanism for TNG260's activity in

the clinical setting.

Parameter Finding Source

Target Engagement

Paired biopsies from patients

treated with TNG260 and

pembrolizumab showed

increased intratumoral histone

acetylation, confirming

CoREST target engagement.

[1]

PD-L1 Expression

An increase in PD-L1 tumor

proportion scores was

observed in patient biopsies

following treatment.

[1]

T-Cell Infiltration

Treatment with the

combination therapy resulted

in increased T-cell infiltration

into the tumor

microenvironment.

[1]

Note: As the NCT05887492 trial is ongoing, quantitative efficacy data such as Objective

Response Rate (ORR) and Duration of Response (DOR) are not yet publicly available.

Experimental Protocols
In Vivo CRISPR Screen for Target Identification
An in vivo CRISPR screen was instrumental in identifying HDAC1 as a key target for reversing

anti-PD-1 resistance in STK11-mutant tumors.[2] The general workflow for such a screen is as

follows:
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A representative protocol for an in vivo CRISPR screen can be found in publications such as

those by Lane-Reticker et al. (2023).[8][9][10][11]

Multiplex Immunofluorescence for TME Profiling
Multiplex immunofluorescence is a powerful technique used to visualize and quantify multiple

immune cell populations within the TME simultaneously. This method was employed to assess

the changes in T-cell infiltration in patient biopsies.
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Detailed protocols for multiplex immunofluorescence staining of tumor tissue can be found in

various publications, including those by Surace et al. (2023) and Binyamin et al. (2021).[12][13]

T-cell Co-culture Assay for Functional Assessment
T-cell co-culture assays are utilized to evaluate the ability of T cells to recognize and kill tumor

cells. These assays were used to demonstrate the enhanced T-cell activity following TNG260

treatment.
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Protocols for assessing T-cell-mediated tumor cell killing in co-culture systems are well-

established and can be found in publications by Dijkstra et al. (2018) and van der Laken et al.

(2020).[14][15][16]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9160303/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10409948/
https://www.benchchem.com/product/b10861499?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC6558289/
https://cris.maastrichtuniversity.nl/en/publications/a-novel-co-culture-assay-to-assess-anti-tumor-cd8-t-cell-cytotoxi/
https://www.researchgate.net/publication/346219210_A_novel_co-culture_assay_to_assess_anti-tumor_CD8_T_cell_cytotoxicity_via_luminescence_and_multicolor_flow_cytometry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion and Future Directions
(S)-TNG260 represents a promising therapeutic strategy for a patient population with a high

unmet medical need. By targeting the CoREST complex, (S)-TNG260 effectively remodels the

tumor microenvironment of STK11-mutant cancers, overcoming a key mechanism of resistance

to immune checkpoint blockade. The ongoing Phase 1/2 clinical trial will provide further insights

into the safety and efficacy of this novel agent. The successful development of (S)-TNG260
could pave the way for a new class of epigenetic immunotherapies and offer a much-needed

treatment option for patients with STK11-mutant solid tumors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://cima.cun.es/en/research/scientific-activity/scientific-publications/protocol-in-vivo-crispr-screening-using-selective-crispr-antigen-removla-lentiviral-vectors
https://cima.cun.es/en/research/scientific-activity/scientific-publications/protocol-in-vivo-crispr-screening-using-selective-crispr-antigen-removla-lentiviral-vectors
https://pubmed.ncbi.nlm.nih.gov/36861834/
https://pubmed.ncbi.nlm.nih.gov/36861834/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9160303/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9160303/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10409948/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10409948/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6558289/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6558289/
https://cris.maastrichtuniversity.nl/en/publications/a-novel-co-culture-assay-to-assess-anti-tumor-cd8-t-cell-cytotoxi/
https://www.researchgate.net/publication/346219210_A_novel_co-culture_assay_to_assess_anti-tumor_CD8_T_cell_cytotoxicity_via_luminescence_and_multicolor_flow_cytometry
https://www.benchchem.com/product/b10861499#s-tng260-s-impact-on-the-tumor-microenvironment
https://www.benchchem.com/product/b10861499#s-tng260-s-impact-on-the-tumor-microenvironment
https://www.benchchem.com/product/b10861499#s-tng260-s-impact-on-the-tumor-microenvironment
https://www.benchchem.com/product/b10861499#s-tng260-s-impact-on-the-tumor-microenvironment
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10861499?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

